molecular formula C17H19NO3S B3229280 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide CAS No. 1284730-41-1

4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Cat. No.: B3229280
CAS No.: 1284730-41-1
M. Wt: 317.4 g/mol
InChI Key: CBWSVEZINGVMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-isopropylaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is not well-documented. like other sulfonamide derivatives, it is believed to exert its effects by interfering with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-Acetyl-N-(2-methylphenyl)benzenesulfonamide
  • 4-Acetyl-N-(2-ethylphenyl)benzenesulfonamide
  • 4-Acetyl-N-(2-propylphenyl)benzenesulfonamide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and applications .

Properties

IUPAC Name

4-acetyl-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12(2)16-6-4-5-7-17(16)18-22(20,21)15-10-8-14(9-11-15)13(3)19/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWSVEZINGVMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.